

An In-depth Technical Guide to 5-Cyanopentanoic Acid (CAS: 5264-33-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyanopentanoic acid

Cat. No.: B3053268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of **5-cyanopentanoic acid**. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided, accompanied by a workflow visualization.

Core Properties and Identifiers

5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a bifunctional organic compound featuring a carboxylic acid and a nitrile group.^[1] This structure makes it a valuable building block in organic synthesis for creating more complex molecules, including pharmaceutical intermediates and monomers for polyamides.^[1]

Physicochemical Properties

The key physical and chemical properties of **5-cyanopentanoic acid** are summarized in the table below. The compound is a liquid or low-melting solid at room temperature and is soluble in polar solvents like water and alcohols, a characteristic attributed to the hydrogen-bonding capability of its carboxylic acid group.^[2]

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ NO ₂	[1]
Molecular Weight	127.14 g/mol	[1]
CAS Number	5264-33-5	[1]
Appearance	Colorless to pale yellow liquid or solid	[2]
Melting Point	12-13 °C	[3]
Boiling Point	318.4 °C at 760 mmHg	N/A
Density	1.099 g/cm ³	N/A
Solubility	Soluble in water and other polar solvents	[2]
Flash Point	146.4 °C	N/A
Refractive Index	1.454	N/A

Chemical Identifiers

Identifier Type	Identifier	Source(s)
IUPAC Name	5-cyanopentanoic acid	[1]
Synonyms	5-Cyanovaleric acid, Pentanoic acid, 5-cyano-	[1]
InChI	InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9)	[1]
InChIKey	SKUPALMUTWEAPI-UHFFFAOYSA-N	[1]
Canonical SMILES	C(CCC(=O)O)CC#N	[1]

Spectroscopic Analysis

While experimental spectra for **5-cyanopentanoic acid** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features based on the known chemical shifts and absorption frequencies of its functional groups.

Predicted NMR Spectra

The predicted ^1H and ^{13}C NMR chemical shifts are presented below. These predictions are based on standard values for alkyl chains modified by the electron-withdrawing effects of the terminal nitrile ($-\text{C}\equiv\text{N}$) and carboxylic acid ($-\text{COOH}$) groups.

^1H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{COOH}$	10.0 - 12.0	Singlet (broad)	1H
$-\text{CH}_2\text{-COOH}$ (α)	2.3 - 2.5	Triplet	2H
$-\text{CH}_2\text{-CN}$ (α')	2.4 - 2.6	Triplet	2H
Internal $-\text{CH}_2\text{-}$ (β , β')	1.6 - 1.9	Multiplet	4H

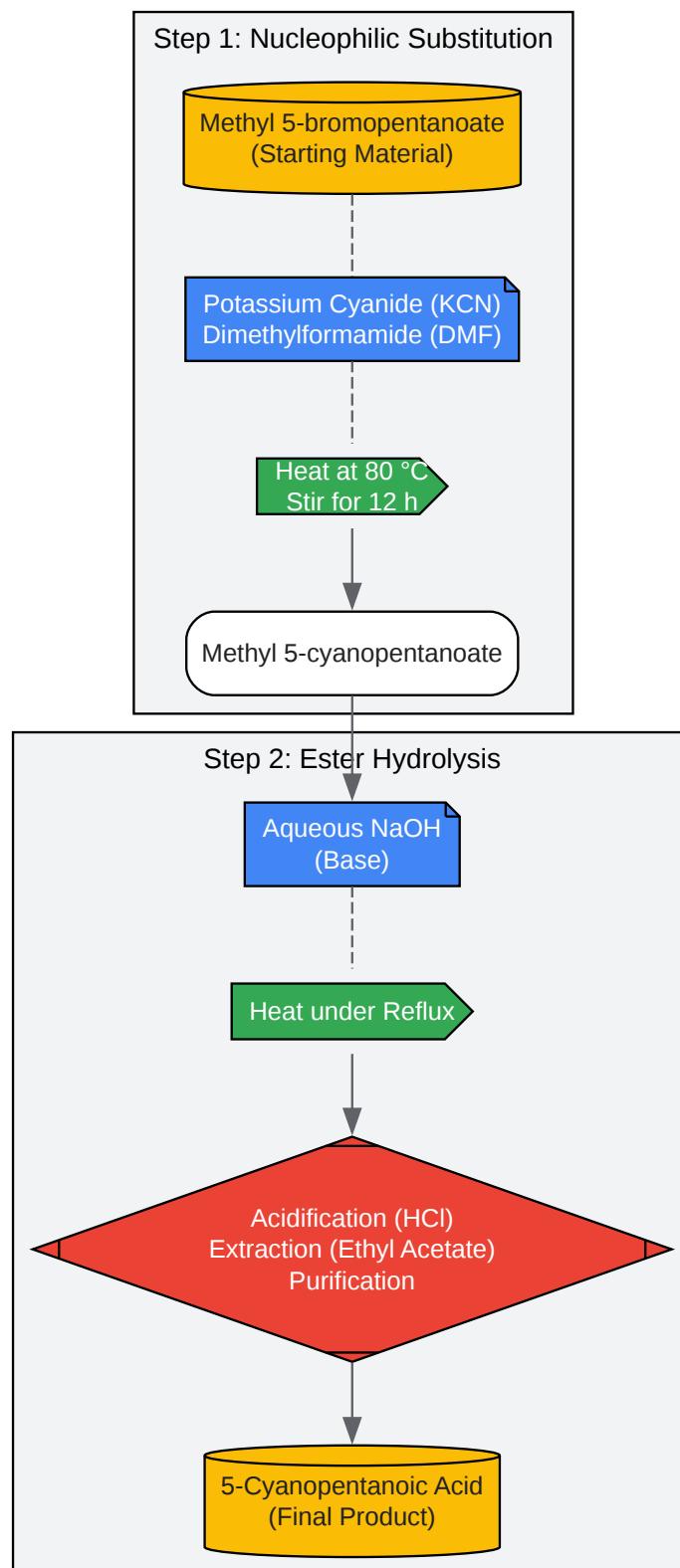
^{13}C NMR	Predicted Chemical Shift (δ , ppm)	Carbon Assignment
$-\text{COOH}$	175 - 180	C1
$-\text{C}\equiv\text{N}$	119 - 122	C6
$-\text{CH}_2\text{-COOH}$ (α)	32 - 36	C2
$-\text{CH}_2\text{-CN}$ (α')	16 - 20	C5
$-\text{CH}_2\text{-}$ (β)	23 - 27	C3
$-\text{CH}_2\text{-}$ (β')	20 - 24	C4

Infrared (IR) Spectroscopy

The IR spectrum of **5-cyanopentanoic acid** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Carboxylic Acid O-H	Stretch	2500 - 3300	Strong, Broad
Alkyl C-H	Stretch	2850 - 2960	Medium-Strong
Nitrile C≡N	Stretch	2240 - 2260	Medium, Sharp
Carboxylic Acid C=O	Stretch	1700 - 1725	Strong, Sharp
Carboxylic Acid C-O	Stretch	1210 - 1320	Strong

Mass Spectrometry (MS)


In electron ionization mass spectrometry (EI-MS), the molecular ion (M^+) peak would be observed at an m/z of 127. Key fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the alkyl chain.

m/z	Possible Fragment	Notes
127	$[C_6H_9NO_2]^+$	Molecular Ion (M^+)
110	$[M - OH]^+$	Loss of hydroxyl radical
82	$[M - COOH]^+$	Loss of carboxyl radical
45	$[COOH]^+$	Carboxyl cation

Synthesis and Experimental Protocols

A common and effective method for synthesizing **5-cyanopentanoic acid** is a two-step process starting from a 5-halopentanoate ester. The workflow involves a nucleophilic substitution to introduce the nitrile group, followed by hydrolysis of the ester.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)*Two-step synthesis of **5-cyanopentanoic acid**.*

Detailed Experimental Protocol

This protocol describes the synthesis of **5-cyanopentanoic acid** from methyl 5-bromopentanoate.

Part A: Synthesis of Methyl 5-cyanopentanoate

- Materials:
 - Methyl 5-bromopentanoate
 - Potassium cyanide (KCN)
 - Dimethylformamide (DMF), anhydrous
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-bromopentanoate (1.0 eq) in anhydrous DMF.
 - Add potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
 - Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 5-cyanopentanoate, which can be used in the next step without further purification.

Part B: Hydrolysis of Methyl 5-cyanopentanoate

- Materials:

- Crude methyl 5-cyanopentanoate from Part A
- 1 M Sodium hydroxide (NaOH) solution
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - To the flask containing crude methyl 5-cyanopentanoate (1.0 eq), add a 1 M aqueous solution of sodium hydroxide (2.0 eq).
 - Heat the mixture to reflux with vigorous stirring for 3-5 hours, or until the reaction is complete (monitored by TLC, showing consumption of the starting ester).
 - Cool the reaction mixture to room temperature and then place it in an ice bath.
 - Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2.
 - Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3x).
 - Combine the organic extracts and wash with brine (1x).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude **5-cyanopentanoic acid**.
 - The product can be further purified by vacuum distillation or column chromatography if necessary.

Reactivity and Applications

The dual functionality of **5-cyanopentanoic acid** makes it a versatile intermediate.

- **Carboxylic Acid Reactions:** The carboxyl group can undergo standard transformations such as esterification, conversion to an acid chloride, or amidation.
- **Nitrile Reactions:** The nitrile group can be hydrolyzed under harsh acidic or basic conditions to form a carboxylic acid, ultimately yielding pimelic acid. It can also be reduced to a primary amine (6-aminohexanoic acid).

Its primary applications are in:

- **Polymer Chemistry:** As a precursor to α,ω -amino acids or dicarboxylic acids, it can be used in the synthesis of specialty polyamides.
- **Pharmaceutical Synthesis:** It serves as a building block for constructing more complex molecules that may possess biological activity. While its direct role as an impurity in drugs like Apixaban is not clearly established, its structural motifs are relevant to pharmaceutical chemistry.
- **Research Chemicals:** A structurally related compound, 4,4'-Azobis(4-cyanopentanoic acid), is a widely used water-soluble radical initiator in polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).

Safety Information

5-Cyanopentanoic acid is a hazardous substance and should be handled with care.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
- **Precautions:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]

This guide provides a foundational understanding of **5-cyanopentanoic acid** for research and development purposes. For specific applications, further investigation into relevant literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Cyanopentanoic acid | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Cyanopentanoic Acid (CAS: 5264-33-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3053268#5-cyanopentanoic-acid-cas-number-5264-33-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

